molecular formula C18H16Cl2N2O2 B14811096 2,4-dichloro-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide

2,4-dichloro-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide

Cat. No.: B14811096
M. Wt: 363.2 g/mol
InChI Key: LIALOGSUWFSBQK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of two chlorine atoms, a benzamide group, and a pyrrolidinylcarbonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminophenylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

2,4-dichloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-phenyl-1-(pyrrolidine-1-carbonyl)-vinyl)-benzamide
  • 2,4-dichloro-N-(1-isopropylcarbamoyl-2-phenyl-vinyl)-benzamide
  • 2,4-dichloro-N-(2-furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-benzamide

Uniqueness

2,4-dichloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of the pyrrolidinylcarbonyl group attached to the phenyl ring

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

2,4-dichloro-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-6-7-15(16(20)11-13)17(23)21-14-5-3-4-12(10-14)18(24)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,21,23)

InChI Key

LIALOGSUWFSBQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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